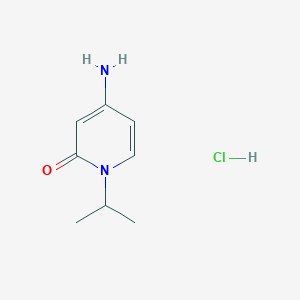![molecular formula C11H14N4O2 B2812481 Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate CAS No. 941936-72-7](/img/structure/B2812481.png)
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused with a pyrimidine ring . Triazolopyrimidines are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . This process is considered an innovative approach to organic synthesis as it allows for the creation of highly complex molecules in a single step .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The exact structure of “Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate” is not available in the retrieved sources.Chemical Reactions Analysis
The formation of triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study described the synthesis and crystal structure of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, emphasizing its spectroscopic characterization and Hirshfeld surface analysis. The antibacterial activity against Gram-positive and Gram-negative microbial strains was evaluated, showing promising results (Lahmidi et al., 2019).
- Another investigation focused on the interaction of aminoazoles with Meldrum’s acid and dialkyl ketones or cyclohexanone, leading to alkyl-substituted pyrazolo[3,4-b]pyridin-6-ones and 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. The structures were confirmed through X-ray structural investigation (Lipson et al., 2007).
Biological Activities
- Research on the synthesis of amino derivatives of triazolopyrimidine revealed heterocyclization processes leading to 5,7-dimethyl-2-R-amino[1,2,4]triazolo[1,5-a]pyrimidines. This work highlights the potential for creating molecules with stabilized structures due to the presence of hydrogen bonds (Vas’kevich et al., 2006).
- A study on the synthesis of novel derivatives of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6-dione explored the reaction of 6-Amino-2-thiouracil with hydrazonoyl halides. This research provided insights into the synthesis of complex heterocyclic compounds with potential biological applications (Mosselhi, 2002).
Antimicrobial and Anticancer Properties
- Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been evaluated for their antimicrobial activities, with some showing promising effects against bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
- Nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine in liposomes has been studied for enhancing anticancer activity against melanoma cell lines. This approach demonstrated improved efficacy and reduced toxicity, highlighting the therapeutic potential of these complexes (Fandzloch et al., 2020).
Mécanisme D'action
Target of Action
The primary target of Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the G1/S transition in the cell cycle . By inhibiting CDK2, the compound prevents cells from entering the S phase, where DNA replication occurs . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The inhibition of CDK2 by Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate leads to significant alterations in cell cycle progression . This can result in cell cycle arrest and potentially induce apoptosis . These effects can be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Propriétés
IUPAC Name |
methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-9(4-5-10(16)17-3)8(2)15-11(14-7)12-6-13-15/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZDVYRELZYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)
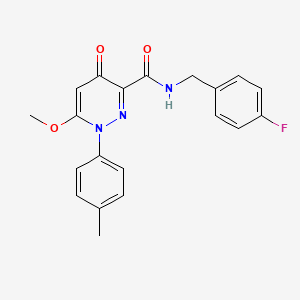
![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)
![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)
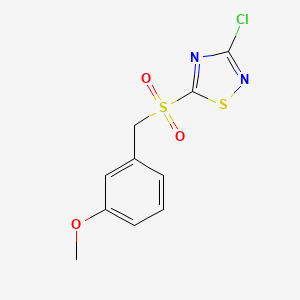
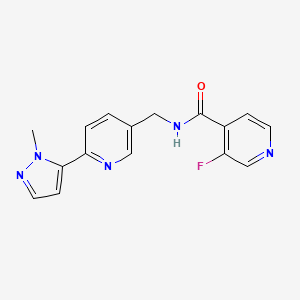


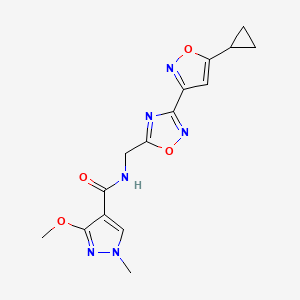
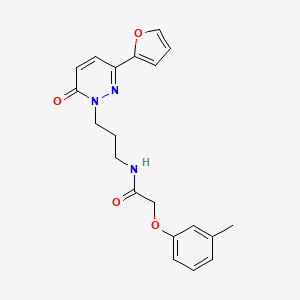
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)
